Cas no 1891210-65-3 (1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine)

1-(3-Fluoro-4-methylphenyl)methylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropane ring bonded to an amine group and a substituted phenyl moiety, incorporating both fluorine and methyl substituents for enhanced reactivity and selectivity. The fluorine atom improves metabolic stability and bioavailability, while the cyclopropyl group contributes to conformational rigidity, which can be advantageous in drug design. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders or antimicrobial agents. Its well-defined chemical properties make it suitable for exploratory studies in medicinal chemistry.
1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine structure
1891210-65-3 structure
Product Name:1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine
CAS No:1891210-65-3
MF:C11H14FN
MW:179.233966350555
CID:5830777
PubChem ID:117278105
Update Time:2025-05-23

1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine
    • 1-[(3-fluoro-4-methylphenyl)methyl]cyclopropan-1-amine
    • 1891210-65-3
    • EN300-1800285
    • Inchi: 1S/C11H14FN/c1-8-2-3-9(6-10(8)12)7-11(13)4-5-11/h2-3,6H,4-5,7,13H2,1H3
    • InChI Key: LPUZEYIKFYWIHP-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)CC1(CC1)N

Computed Properties

  • Exact Mass: 179.111027613g/mol
  • Monoisotopic Mass: 179.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine Pricemore >>

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Additional information on 1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine

1-(3-Fluoro-4-Methylphenyl)methylcyclopropan-1-amine: A Comprehensive Overview

The compound 1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine (CAS No. 1891210-65-3) is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of cyclopropane derivatives, which have garnered significant attention in organic chemistry due to their strained ring system and reactivity. The presence of a fluoro group at the 3-position and a methyl group at the 4-position on the phenyl ring adds complexity to its structure, making it a subject of interest for both academic and industrial research.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The cyclopropane ring in 1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine contributes to its unique electronic properties, which can be exploited in designing bioactive molecules. Researchers have found that such compounds can exhibit potent activity against various enzymes and receptors, making them promising candidates for therapeutic agents.

The synthesis of 1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the phenyl ring with the desired substituents and the subsequent incorporation of the cyclopropane moiety. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to achieve high yields and purity in the synthesis process.

One of the most intriguing aspects of this compound is its ability to engage in non-covalent interactions, which are critical for its biological activity. The fluoro group at the 3-position facilitates hydrogen bonding, while the methyl group at the 4-position enhances hydrophobic interactions. These properties make 1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine an excellent candidate for studying molecular recognition and binding affinities.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of CAS No. 1891210-65-3 with remarkable accuracy. Using tools like molecular docking and QSAR (Quantitative Structure–Activity Relationship) modeling, scientists can now assess how this compound interacts with biological targets before conducting experimental studies. These computational approaches have significantly accelerated drug discovery efforts involving this compound.

In terms of applications, 1-(3-fluoro-4-methylphenyl)methylcyclopropan-1-amine has shown potential in several areas, including oncology, neurodegenerative diseases, and infectious diseases. Its ability to modulate key signaling pathways makes it a valuable tool for developing novel therapeutics. For instance, studies have demonstrated that this compound can inhibit enzymes involved in cancer cell proliferation, suggesting its role as an anti-cancer agent.

The structural uniqueness of this compound also makes it an attractive candidate for materials science applications. The cyclopropane ring introduces mechanical strength and flexibility into polymers, which could be exploited in designing advanced materials for electronics or biomedical devices.

In conclusion, CAS No. 1891210-65-3, or 1-(3-fluoro-4-methylphenyl)methylcyclopropane amine, is a versatile compound with a wealth of opportunities for research and development. Its unique structure, combined with cutting-edge synthetic and computational techniques, positions it as a key player in advancing both medicinal and materials science.

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